molecular formula C14H14ClNO3 B171570 Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate CAS No. 112190-03-1

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

Cat. No.: B171570
CAS No.: 112190-03-1
M. Wt: 279.72 g/mol
InChI Key: SSOGSEBLCQKKNR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Biological Activity

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS No. 112190-03-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro group at the fourth position and an ethoxy group at the sixth position of the quinoline ring, along with a carboxylate ester functionality at the third position. Its unique structure contributes to its diverse reactivity and potential applications.

  • Molecular Formula : C14H14ClNO3
  • Molecular Weight : 279.72 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various starting materials such as ethoxy aniline and chloroacetophenone. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. Research indicates that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound reveal significant antimicrobial activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

In comparison to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior activity against certain strains .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Mechanism Investigation : Another research focused on its anticancer properties indicated that the compound could inhibit the proliferation of lung cancer cells by inducing G1 phase arrest and promoting apoptosis, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique biological profile:

Compound NameNotable FeaturesBiological Activity
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylateContains methoxy group instead of ethoxySimilar antimicrobial activity
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateDifferent substitution patternVaries in anticancer efficacy
Ethyl 4,6-dichloroquinoline-3-carboxylateTwo chlorine atoms in quinoline ringEnhanced reactivity

These comparisons indicate that substituents on the quinoline core significantly influence both chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGSEBLCQKKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352472
Record name ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112190-03-1
Record name ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Prepared as in Example 1b from ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Example 13c) and POCl3 as pale yellow solid (100%). 1H NMR (400 MHz, DMSO-d6) δ 1.34-1.42 (m, 6H), 4.21 (q, J=7.2 Hz, 2H), 4.40 (q, J=7.2 Hz, 2H), 7.52 (d, J=2.8 Hz, 1H), 7.56-7.59 (m, 1H), 8.02 (d, J=8.8 Hz, 1H), 8.94 (s, 1H). MS 280, 282 (MH+).
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